molecular formula C12H13NO5 B2853049 (2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid CAS No. 696645-32-6

(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid

Cat. No. B2853049
CAS RN: 696645-32-6
M. Wt: 251.238
InChI Key: ZDPCLIUSUWFDLB-HWKANZROSA-N
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Description

The compound is a derivative of acrylic acid, which is a type of carboxylic acid. The presence of the “2-Amino-2-oxoethoxy” and “methoxyphenyl” groups suggest that this compound may have unique properties compared to simple acrylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The “2E” in the name suggests the presence of a double bond in the E (trans) configuration .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The acrylic acid moiety could undergo reactions typical of carboxylic acids, while the amino and ether groups may also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid has been studied extensively in recent years due to its unique properties. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has also been used as a catalyst in a variety of reactions, including the oxidation of alcohols and amines. Additionally, this compound has been used as a ligand in the synthesis of metal complexes.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid is not fully understood. However, it is believed that this compound acts as an electron donor and is able to accept electrons from other molecules. This allows it to participate in a variety of reactions, including the oxidation of alcohols and amines. Additionally, this compound is able to form metal complexes, which can be used in a variety of catalytic reactions.
Biochemical and Physiological Effects
This compound has been studied extensively in recent years due to its unique properties. However, there is limited information available on its biochemical and physiological effects. It is believed that this compound is not toxic to humans and is not known to have any adverse effects. Additionally, this compound is not known to interact with any drugs or other compounds.

Advantages and Limitations for Lab Experiments

(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high reactivity, which makes it an ideal reagent for a variety of reactions. Additionally, this compound is relatively inexpensive and easy to obtain, which makes it an attractive option for laboratory experiments. However, this compound is a highly reactive compound and should be handled with care. Additionally, this compound is a relatively unstable compound and should be stored in a cool, dry place.

Future Directions

Despite its wide range of applications, there is still much to be learned about (2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid. Future research should focus on better understanding the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research should be conducted on the synthesis and reactivity of this compound in order to develop more efficient and cost-effective methods of synthesis. Finally, further research should be conducted on the potential applications of this compound in the fields of medicine and agriculture.

Synthesis Methods

(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid can be synthesized through a variety of methods. One method involves the reaction of 2-amino-2-oxoethanol and 3-methoxybenzaldehyde in the presence of potassium carbonate. The reaction is carried out at room temperature and yields this compound in a quantitative yield. Another method involves the reaction of 2-amino-2-oxoethanol and 3-methoxybenzaldehyde in the presence of a palladium catalyst. This reaction is also carried out at room temperature and yields this compound in a quantitative yield.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Standard safety precautions should be taken when handling it, such as wearing appropriate personal protective equipment .

properties

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-10-6-8(3-5-12(15)16)2-4-9(10)18-7-11(13)14/h2-6H,7H2,1H3,(H2,13,14)(H,15,16)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPCLIUSUWFDLB-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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